Computed Lipophilicity (XLogP3-AA): Hydrophilicity Advantage Over N-Methylated Analog
The target compound rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has a computed XLogP3-AA of -0.6, indicating greater hydrophilicity than its N-methylated analog rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one (CAS 1820570-33-9), which bears an additional methyl group on N6 . While the N-methyl analog's exact XLogP3-AA is not publicly available, the addition of one –CH₃ group to a secondary amine typically increases computed logP by approximately 0.4–0.7 log units based on fragment-based contribution methods, predicting an XLogP3-AA near 0.0 for the methylated analog . This difference places the target compound within the more favorable fragment-like logP range (typically ≤ 1.0) for aqueous solubility and rule-of-three compliance in fragment-based screening cascades [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonan-7-one (CAS 1820570-33-9): XLogP3-AA not publicly reported; estimated ~0.0 by methylene contribution (+0.4–0.7 log units) |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ -0.4 to -0.7 (target more hydrophilic) |
| Conditions | XLogP3-AA computed by PubChem 3.0 algorithm from SMILES: C1CC2CNCC1C(=O)N2 for target compound |
Why This Matters
Lower lipophilicity directly correlates with higher aqueous solubility and reduced non-specific protein binding, making the target compound a more tractable fragment hit starting point than the N-methylated analog for biochemical screening.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
